methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate
Beschreibung
The compound methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate is a synthetic derivative of secosteroids Secosteroids are a subclass of steroids where one of the rings has been cleaved
Eigenschaften
CAS-Nummer |
252893-56-4 |
|---|---|
Molekularformel |
C32H54O4Si |
Molekulargewicht |
530.865 |
IUPAC-Name |
methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate |
InChI |
InChI=1S/C32H54O4Si/c1-22-12-16-26(36-37(8,9)31(3,4)5)21-25(22)15-14-24-11-10-20-32(6)27(17-18-28(24)32)23(2)13-19-29(33)30(34)35-7/h14-15,23,26-29,33H,1,10-13,16-21H2,2-9H3/b24-14+,25-15-/t23-,26+,27-,28+,29-,32-/m1/s1 |
InChI-Schlüssel |
SXMBWQVJAZZKQP-DQKQVHDDSA-N |
SMILES |
CC(CCC(C(=O)OC)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Synonyme |
(3β,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The key steps often include:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.
Oxidation: Employing reagents like pyridinium chlorochromate (PCC) for selective oxidation.
Reduction: Utilizing agents such as lithium aluminum hydride (LiAlH4) for reduction steps.
Deprotection: Removing protective groups using tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like PCC or Jones reagent.
Reduction: Reduction reactions can be performed using LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound can be used to study the effects of secosteroids on cellular processes. Its structural similarity to natural steroids makes it a valuable tool for investigating steroid receptor interactions.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate involves its interaction with molecular targets such as steroid receptors. The compound can modulate the activity of these receptors, influencing various cellular pathways. For example, it may bind to glucocorticoid receptors, altering gene expression and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta,5Z,7E,24R)-3-hydroxy-9,10-secochola-5,7,10(19)-triene: Lacks the silyl protection group.
(3beta,5Z,7E,24R)-3-methoxy-24-hydroxy-9,10-secochola-5,7,10(19)-triene: Contains a methoxy group instead of a silyl group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate provides enhanced stability and protection during synthetic processes. This makes it a valuable intermediate in complex synthetic routes, offering unique advantages over similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
